molecular formula C15H14N2O2 B188546 3-nitro-9-isopropyl-9H-carbazole CAS No. 22130-02-5

3-nitro-9-isopropyl-9H-carbazole

Cat. No. B188546
CAS RN: 22130-02-5
M. Wt: 254.28 g/mol
InChI Key: KNNXKGZUJSXAJQ-UHFFFAOYSA-N
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Description

3-nitro-9-isopropyl-9H-carbazole, also known as NIC, is a synthetic compound that has gained significant attention in the scientific research community due to its unique chemical properties and potential applications. NIC is a nitrogen-containing heterocyclic compound that belongs to the carbazole family.

Scientific Research Applications

3-nitro-9-isopropyl-9H-carbazole has been found to have a wide range of potential applications in scientific research. One of the most significant applications is in the field of organic electronics. 3-nitro-9-isopropyl-9H-carbazole has been used as a building block in the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells, light-emitting diodes, and field-effect transistors.
3-nitro-9-isopropyl-9H-carbazole has also been investigated for its potential as a photosensitizer in photodynamic therapy (PDT). PDT is a non-invasive cancer treatment that involves the use of a photosensitizer, which is activated by light to produce reactive oxygen species that can kill cancer cells. 3-nitro-9-isopropyl-9H-carbazole has been found to have high photodynamic activity and could be a promising candidate for PDT.

Mechanism Of Action

The mechanism of action of 3-nitro-9-isopropyl-9H-carbazole is not fully understood, but it is believed to involve the interaction of 3-nitro-9-isopropyl-9H-carbazole with specific receptors or enzymes in cells. 3-nitro-9-isopropyl-9H-carbazole has been found to interact with the aryl hydrocarbon receptor (AhR), which is involved in the regulation of gene expression and cellular metabolism. 3-nitro-9-isopropyl-9H-carbazole has also been found to inhibit the activity of certain enzymes such as cytochrome P450, which are involved in the metabolism of drugs and other xenobiotics.

Biochemical And Physiological Effects

3-nitro-9-isopropyl-9H-carbazole has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 3-nitro-9-isopropyl-9H-carbazole can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 3-nitro-9-isopropyl-9H-carbazole has also been found to have anti-inflammatory and antioxidant properties, which could make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-nitro-9-isopropyl-9H-carbazole for lab experiments is its relatively simple synthesis method. 3-nitro-9-isopropyl-9H-carbazole can be synthesized in high yield and purity, which makes it a cost-effective option for research. However, one limitation of 3-nitro-9-isopropyl-9H-carbazole is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3-nitro-9-isopropyl-9H-carbazole. One area of interest is the development of 3-nitro-9-isopropyl-9H-carbazole-based organic semiconductors for use in electronic devices. Another area of interest is the investigation of 3-nitro-9-isopropyl-9H-carbazole as a potential photosensitizer for PDT. Additionally, further research is needed to fully understand the mechanism of action of 3-nitro-9-isopropyl-9H-carbazole and its potential applications in the treatment of cancer and other diseases.

properties

CAS RN

22130-02-5

Product Name

3-nitro-9-isopropyl-9H-carbazole

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

3-nitro-9-propan-2-ylcarbazole

InChI

InChI=1S/C15H14N2O2/c1-10(2)16-14-6-4-3-5-12(14)13-9-11(17(18)19)7-8-15(13)16/h3-10H,1-2H3

InChI Key

KNNXKGZUJSXAJQ-UHFFFAOYSA-N

SMILES

CC(C)N1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 9-Isopropyl-9H-carbazole (Acros, 1.5 9, 7.2 mmol) in AcOH (50 ml) was treated dropwise with a solution of nitric acid (3.35 ml) in AcOH (10 mL) over 30 minutes. When the reaction was complete the mixture was poured into water and stirred for 15 minutes, then the solid filtered and washed with Et2O to afford the desired product as a solid (1.6 g, 87%).
Quantity
7.2 mmol
Type
reactant
Reaction Step One
Quantity
3.35 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

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